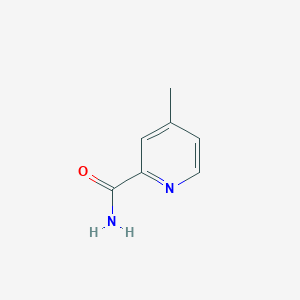

4-Methylpyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDSTRYKPBORIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467582 | |

| Record name | 4-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54089-04-2 | |

| Record name | 4-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methylpyridine-2-carboxamide: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 4-Methylpyridine-2-carboxamide, a pyridine derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from its immediate precursor, 4-Methylpyridine-2-carboxylic acid, to provide a robust framework for its synthesis, characterization, and safe handling. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this molecule.

Molecular Overview and Physicochemical Properties

This compound belongs to the family of picolinamides, which are known for their diverse biological activities and their roles as versatile ligands in coordination chemistry. The structure features a pyridine ring substituted with a methyl group at the 4-position and a carboxamide group at the 2-position. This arrangement of functional groups imparts specific electronic and steric properties that are crucial for its reactivity and interaction with biological targets.

Structural Information

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₈N₂O

-

Molecular Weight: 136.15 g/mol

-

Chemical Structure:

/ || || C--C--CH₃ | | CH=CH

Physicochemical Properties of the Precursor: 4-Methylpyridine-2-carboxylic acid

To understand the properties of the target amide, we first consider its well-characterized precursor, 4-Methylpyridine-2-carboxylic acid (also known as 4-methylpicolinic acid).

| Property | Value | Reference |

| CAS Number | 4021-08-3 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | 295-299 °C (decomposes) | |

| Topological Polar Surface Area | 50.2 Ų | [1] |

Synthesis of this compound

The most direct and reliable method for synthesizing this compound is through the amidation of its corresponding carboxylic acid precursor. This transformation can be achieved via several robust and well-documented methods. The choice of method depends on the desired scale, purity requirements, and available reagents.

Causality Behind Synthetic Choices

Direct amidation by simply heating the carboxylic acid with ammonia is generally inefficient and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic. This is typically achieved by converting the hydroxyl group into a better leaving group. Two primary strategies are presented: conversion to an acyl chloride and the use of peptide coupling agents. The acyl chloride route is a classic, cost-effective method suitable for robust substrates. The coupling agent approach offers milder conditions, higher yields, and is often preferred for more sensitive substrates or when minimizing side reactions is critical.

Protocol 1: Acyl Chloride Method

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which readily reacts with ammonia. This is a common and effective strategy for preparing primary amides.[2]

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Methylpyridine-2-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the starting material.

-

Solvent Removal: After cooling, remove the excess thionyl chloride and solvent under reduced pressure. This step is critical and should be performed in a well-ventilated fume hood. The resulting crude acyl chloride is often used directly in the next step.

-

Amination: Dissolve the crude acyl chloride in a fresh portion of an anhydrous, inert solvent like DCM or THF.

-

Cool the solution to 0 °C and slowly add an excess of concentrated aqueous ammonium hydroxide (~3.0 eq) or bubble anhydrous ammonia gas through the solution.

-

Stir the reaction mixture vigorously for 1-3 hours, allowing it to warm to room temperature.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Peptide Coupling Agent Method

This approach utilizes modern coupling reagents to facilitate amide bond formation under milder conditions, often leading to higher purity and yields.[3][4] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are highly effective.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-Methylpyridine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a source of ammonia, such as ammonium chloride (NH₄Cl, 1.5 eq), followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq) to liberate free ammonia in situ.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Predicted Spectroscopic Profile

¹H NMR Spectroscopy

-

Pyridine Ring Protons (3H): Three distinct signals are expected in the aromatic region (δ 7.5-8.5 ppm). The proton at the 6-position will likely be the most downfield due to its proximity to the ring nitrogen and the carbonyl group. The protons at the 3 and 5-positions will appear as a doublet and a singlet (or narrowly split doublet), respectively.

-

Methyl Protons (3H): A sharp singlet is expected around δ 2.4 ppm.

-

Amide Protons (2H): Two broad singlets corresponding to the -NH₂ protons will be visible, typically in the δ 7.5-8.0 ppm region. Their chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): Expected to appear significantly downfield, around δ 165-170 ppm.

-

Pyridine Ring Carbons (5C): Five signals in the aromatic region (δ 120-160 ppm). The carbon bearing the carboxamide group (C2) and the carbon bearing the methyl group (C4) will be quaternary and may show lower intensity.

-

Methyl Carbon (CH₃): A signal in the aliphatic region, expected around δ 20-25 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretching: Two distinct bands are expected in the 3100-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amide N-H bonds.[7]

-

C=O Stretching (Amide I band): A very strong and sharp absorption peak is anticipated around 1660-1680 cm⁻¹.[7]

-

N-H Bending (Amide II band): A strong band around 1600-1640 cm⁻¹.

-

Aromatic C=C and C=N Stretching: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 136.

-

Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the amino group (-NH₂) to give a fragment at m/z = 120, and the formation of the 4-methylpicolinoyl cation at m/z = 106.

Potential Applications and Biological Relevance

Pyridine carboxamide derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities.[5]

-

Antifungal Agents: The pyridine carboxamide scaffold is a key component of succinate dehydrogenase inhibitors (SDHIs), a major class of agricultural and clinical fungicides.[6]

-

Antibacterial Agents: Modifications of the N-(pyridin-2-yl) carboxamide structure have been explored for their efficacy against resistant bacterial strains, including ESBL-producing E. coli.[8]

-

Kinase Inhibitors: The broader picolinamide scaffold is integral to numerous kinase inhibitors used in oncology, such as Sorafenib. The precursor to Sorafenib intermediates shares a similar structural motif.[9][10]

The specific biological profile of this compound remains to be elucidated, but its structural similarity to these well-established pharmacophores makes it a compound of high interest for screening and lead optimization programs.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, precautions must be based on the known hazards of its precursor and related compounds.

-

Precursor Hazards (4-Methylpyridine-2-carboxylic acid): Causes serious eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

General Amide Hazards: Amides are generally considered to be of low toxicity, but should always be handled with care. Avoid inhalation of dust and contact with skin and eyes.

-

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.

-

Use appropriate PPE.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a valuable chemical entity with significant potential in pharmaceutical and agrochemical research. While direct experimental data is scarce, this guide provides a robust, scientifically-grounded framework for its synthesis from the readily available 4-Methylpyridine-2-carboxylic acid. By detailing reliable synthetic protocols and providing a predicted spectroscopic profile, this document equips researchers with the necessary knowledge to produce, characterize, and safely handle this compound, paving the way for future investigations into its unique chemical and biological properties.

References

-

Synthonix Corporation. 4-(4-Aminophenoxy)-N-methylpicolinamide. Sigma-Aldrich.

-

BLDpharm. 284462-37-9|4-(4-Aminophenoxy)-N-methylpicolinamide.

-

CymitQuimica. CAS 220000-87-3: 4-Chloro-N-methylpicolinamide.

-

BLDpharm. 220000-87-3|4-Chloro-N-methylpicolinamide.

-

Synthonix Corporation. 4-Chloro-N-methylpicolinamide. Sigma-Aldrich.

-

ChemicalBook. 4-Chloro-N-methylpicolinamide(220000-87-3) 1H NMR spectrum.

-

PubChem. 4-(4-Aminophenoxy)-N-methylpicolinamide. National Center for Biotechnology Information.

-

Google Patents. Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.

-

Guidechem. 4-(4-Aminophenoxy)-N-methylpicolinamide.

-

BenchChem. Spectroscopic and Synthetic Profile of 4-(4-Aminophenoxy)-N-methylpicolinamide: A Technical Guide.

-

Chemsrc. 4-(4-Aminophenoxy)-N-methylpicolinamide.

-

Al-Ghamdi, S. et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules.

-

PubChem. 4-Chloro-N-methylpicolinamide. National Center for Biotechnology Information.

-

AIP Publishing. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide.

-

Kunz, K. et al. (2022). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Molecules.

-

MedChemExpress. N-methylpicolinamide-d3.

-

MedChemExpress. 4-(4-Aminophenoxy)-N-methylpicolinamide (Standard).

-

Fisher Scientific. Amide Synthesis.

-

Catalytic Amidation. Development of a generally applicable catalytic amidation reaction.

-

LookChem. Four new amide derivatives of pyridinecarboxylic acids. Synthesis, structure and spectroscopic characterization.

-

PubChem. 4-Methylpyridine-2-carboxylic acid. National Center for Biotechnology Information.

-

ResearchGate. Amidation reactions of picolinic acid.

-

PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.

-

CAS Common Chemistry. 9-Octadecenoic acid (9Z)-, compd. with 2,2′-iminobis[ethanol] (1:1).

-

ResearchGate. The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides.

-

National Center for Biotechnology Information. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances.

-

National Center for Biotechnology Information. (2017). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules.

-

MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.

-

PubChemLite. 4-(4-aminophenoxy)-n-methylpicolinamide (C13H13N3O2).

-

SpectraBase. 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide.

-

National Center for Biotechnology Information. (2018). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules.

-

Chemistry LibreTexts. Making Amides from Carboxylic Acids.

-

MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.

-

PubChem. Diethanolamine oleate. National Center for Biotechnology Information.

-

National Center for Biotechnology Information. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. RSC Advances.

-

Google Patents. Synthesis of amides.

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table.

-

Chemsrc. diethanolamine oleate.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions.

Sources

- 1. 4-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 2762820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. Catalytic Amidation [catalyticamidation.info]

- 5. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-(4-Aminophenoxy)-N-methylpicolinamide | 284462-37-9 [sigmaaldrich.com]

- 10. Page loading... [guidechem.com]

4-Methylpyridine-2-carboxamide synthesis pathways

An In-Depth Technical Guide to the Synthesis of 4-Methylpyridine-2-carboxamide

Abstract

This compound is a pivotal heterocyclic compound, serving as a key building block in the synthesis of a wide array of pharmacologically active molecules and specialized agrochemicals. Its structural motif, featuring a carboxamide group at the 2-position and a methyl group at the 4-position of a pyridine ring, imparts unique chemical properties that are leveraged in drug design and materials science. This technical guide provides a comprehensive exploration of the primary synthetic pathways for this compound. We delve into two principal strategies for constructing the core intermediate, 2-cyano-4-methylpyridine: the industrial-scale vapor-phase ammoxidation of 4-methylpyridine and a versatile laboratory-scale approach via the corresponding N-oxide. The guide further details the crucial final step of nitrile hydrolysis under both acidic and basic conditions. Each pathway is analyzed from a mechanistic standpoint, with an emphasis on the rationale behind experimental conditions and reagent selection. Detailed, step-by-step protocols, comparative data tables, and process-flow diagrams are provided to equip researchers, chemists, and drug development professionals with the practical and theoretical knowledge required for the efficient synthesis of this important molecule.

Introduction

Chemical Profile of this compound

This compound, also known as 4-picolinamide, is a derivative of pyridine with the chemical formula C₇H₈N₂O. The presence of the electron-withdrawing carboxamide group and the electron-donating methyl group on the pyridine ring creates a unique electronic profile that influences its reactivity and biological interactions. This structure serves as a versatile scaffold in medicinal chemistry.

Significance and Applications

The utility of this compound and its precursors is well-established. The cyanopyridine intermediate, 2-cyano-4-methylpyridine, is a crucial building block in organic synthesis, allowing for the creation of complex molecules for pharmaceuticals and agrochemicals.[1] For instance, the antituberculosis drug isoniazid is derived from the related 4-cyanopyridine, highlighting the importance of this class of compounds in medicine.[2] The amide functionality in the final product is a common feature in many biologically active compounds, capable of forming key hydrogen bonds with biological targets.

Overview of Synthetic Strategies

The synthesis of this compound predominantly proceeds through a common intermediate: 2-cyano-4-methylpyridine . The strategic challenge lies in the efficient and selective introduction of a cyano group at the 2-position of the 4-methylpyridine (4-picoline) starting material. Two major routes have emerged, each with distinct advantages for different scales of production:

-

Pathway A: Direct Catalytic Ammoxidation: An industrially favored, gas-phase reaction that converts 4-methylpyridine directly into 2-cyano-4-methylpyridine.

-

Pathway B: The N-Oxide Route: A highly effective laboratory-scale method involving the activation of the pyridine ring through N-oxidation, followed by nucleophilic cyanation.

Once the 2-cyano-4-methylpyridine intermediate is secured, a final hydrolysis step converts the nitrile group into the desired carboxamide.

Synthesis of the Core Intermediate: 2-Cyano-4-methylpyridine

The formation of 2-cyano-4-methylpyridine is the linchpin of the overall synthesis. The choice between the following pathways is typically dictated by the desired scale of production and available equipment.

Pathway A: Direct Ammoxidation of 4-Methylpyridine

This pathway represents a highly atom-economical method for the large-scale synthesis of cyanopyridines. It involves the vapor-phase reaction of 4-methylpyridine with ammonia and oxygen over a heterogeneous catalyst.[3][4]

The ammoxidation process is a complex catalytic cycle that occurs on the surface of a metal oxide catalyst, typically based on vanadium and tin oxides (V₂O₅-SnO₂) or vanadium and chromium oxides (V₂O₅-Cr₂O₃) supported on a stable material like alumina (Al₂O₃).[3][5] The mechanism involves the simultaneous reduction of the catalyst by the picoline and its re-oxidation by gaseous oxygen.[5] The catalyst facilitates the activation of the methyl group and the pyridine ring, enabling the one-step formation of the nitrile from the methyl group using ammonia as the nitrogen source.[3]

The yield and conversion rates of the ammoxidation reaction are highly sensitive to several key parameters. The reaction is typically conducted in a fixed-bed reactor at elevated temperatures (300-400 °C).[5] The molar ratios of the reactants are critical; an excess of oxygen and ammonia is required to maximize nitrile yield and suppress the formation of byproducts like carbon oxides.[3] However, excessive oxygen can lead to over-oxidation and a decrease in conversion.[3]

| Parameter | Effect on Reaction | Typical Range | Source |

| Temperature | Increases reaction rate and conversion, but excessive heat can lead to over-oxidation. | 300 - 400 °C | [5] |

| O₂ / Picoline Ratio | Increasing ratio boosts nitrile yield up to an optimum point, beyond which over-oxidation dominates. | 6.0 - 8.0 (molar ratio) | [3] |

| NH₃ / Picoline Ratio | Increasing ratio enhances yield by competing with picoline for catalyst sites, reducing combustion. | 30 - 35 (molar ratio) | [3] |

| Catalyst | V₂O₅-SnO₂ or V₂O₅-Cr₂O₃ on Al₂O₃ are common, providing active sites for the reaction. | N/A | [3][5] |

-

Catalyst Bed Preparation: A fixed-bed reactor is packed with a V₂O₅-based catalyst supported on Al₂O₃.[5]

-

Reactant Feed: A gaseous feed stream containing 4-methylpyridine, ammonia, oxygen (typically from air), and an inert carrier gas is passed through the heated reactor.

-

Reaction: The reaction is maintained at a temperature between 300-400 °C and atmospheric pressure.[5]

-

Product Collection: The effluent gas stream is cooled to condense the liquid products, including 2-cyano-4-methylpyridine and water.

-

Purification: The crude product is separated from the aqueous phase and purified by distillation to isolate the 2-cyano-4-methylpyridine.

Caption: Workflow for industrial ammoxidation.

Pathway B: The N-Oxide Route

This two-step pathway is a robust and highly adaptable method for laboratory-scale synthesis. It relies on the activation of the pyridine ring towards nucleophilic attack by first converting it to an N-oxide.[6]

Causality: The nitrogen atom in pyridine is electron-rich, but the ring itself is electron-deficient and generally resistant to nucleophilic substitution. Oxidation of the nitrogen to an N-oxide reverses this polarity. The N-oxide group is strongly electron-withdrawing, which activates the C2 and C6 positions for nucleophilic attack. Furthermore, the N-O bond can act as an "internal leaving group" in subsequent steps.

Experimental Protocol:

-

Dissolution: Dissolve 4-methylpyridine (1 equivalent) in glacial acetic acid.[6]

-

Heating: Heat the solution to approximately 80 °C.[6]

-

Oxidant Addition: Slowly add hydrogen peroxide (30% solution, ~1.2 equivalents) dropwise to the heated solution, maintaining the temperature.[6]

-

Reaction: Continue heating at 100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the acetic acid and excess peroxide, yielding the 4-methylpyridine-N-oxide product, often as a solid.[6]

Causality: With the C2 position activated by the N-oxide, a cyano group can be introduced. This reaction, a variation of the Reissert-Henze reaction, requires an activating agent and a cyanide source. Trimethylsilyl cyanide (TMSCN) serves as a safe and effective cyanide source. An activating agent, such as dimethylformamide or an acyl chloride, reacts with the N-oxide oxygen, making the C2 position even more electrophilic and facilitating the attack by the cyanide nucleophile.

Experimental Protocol:

-

Dissolution: Dissolve 4-methylpyridine-N-oxide (1 equivalent) and trimethylsilyl cyanide (TMSCN, ~1.4 equivalents) in a dry, aprotic solvent like dichloromethane (DCM).[6]

-

Activation: Cool the mixture to ~10 °C and slowly add an activating agent like dimethylformamide (DMF) dropwise.[6]

-

Reaction: Allow the mixture to warm to room temperature and stir for approximately 12 hours.[6]

-

Quenching: Pour the reaction mixture into an aqueous solution of 10% potassium carbonate and stir for 1 hour to hydrolyze any remaining silyl species and neutralize the mixture.[6]

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with additional DCM. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield pure 2-cyano-4-methylpyridine.[6]

Caption: Two-step synthesis via the N-oxide intermediate.

Final Conversion: Hydrolysis of 2-Cyano-4-methylpyridine

The final step is the controlled hydrolysis of the nitrile (cyano) group to a primary amide (carboxamide). This transformation can be achieved under either acidic or basic conditions. The key challenge is to prevent over-hydrolysis to the corresponding carboxylic acid.[7]

Protocol 1: Controlled Acid-Catalyzed Hydrolysis

Causality: In the presence of acid, the nitrile nitrogen is protonated, which makes the carbon atom highly electrophilic and susceptible to attack by a weak nucleophile like water. The reaction proceeds via an amide intermediate. Using a reagent system like hydrogen peroxide in acetic acid provides a mild and effective method for this specific transformation, often stopping cleanly at the amide stage.[6]

Experimental Protocol:

-

Dissolution: Dissolve 2-cyano-4-methylpyridine (1 equivalent) in glacial acetic acid.[6]

-

Heating: Heat the solution to 80 °C.[6]

-

Oxidant Addition: Slowly add hydrogen peroxide (30% solution) dropwise.[6]

-

Reaction: Maintain the reaction at 100 °C for 12 hours, monitoring by TLC until the starting nitrile is consumed.[6]

-

Workup: Cool the reaction to room temperature. Concentrate the solution under reduced pressure to remove the solvent. Toluene can be added and evaporated to azeotropically remove residual acetic acid, yielding the solid this compound.[6]

Protocol 2: Base-Catalyzed Hydrolysis

Causality: Under basic conditions, the strongly nucleophilic hydroxide ion (OH⁻) attacks the electrophilic carbon of the nitrile group.[7] This forms an intermediate that, after protonation (from water), tautomerizes to the amide. This method requires careful control of temperature and reaction time to avoid the subsequent base-catalyzed hydrolysis of the amide to the carboxylate salt.[7][8]

Conceptual Experimental Protocol:

-

Reaction Setup: Dissolve 2-cyano-4-methylpyridine in an aqueous solution containing a sub-stoichiometric or stoichiometric amount of a base, such as sodium hydroxide.[8]

-

Heating: Heat the mixture under controlled temperature conditions (e.g., 100-130 °C), as higher temperatures or excess base can promote hydrolysis to the carboxylic acid.[8]

-

Monitoring: Carefully monitor the reaction progress to stop the reaction upon the disappearance of the starting material and before significant formation of 4-methylpicolinic acid.

-

Workup: Cool the reaction mixture and neutralize it. The product, this compound, can then be isolated by extraction with an appropriate organic solvent and purified by crystallization or chromatography.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Preparation of 2- and 4-cyanopyridines by oxidative ammonolysis of methylpyridines on SVD catalyst (Journal Article) | OSTI.GOV [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. guidechem.com [guidechem.com]

- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Methylpyridine-2-carboxamide: A Key Scaffold in Modern Drug Discovery

This technical guide provides a comprehensive overview of 4-Methylpyridine-2-carboxamide (CAS No. 54089-04-2), a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. While this molecule may often serve as a crucial intermediate, its structural motif is central to the synthesis of a wide array of biologically active molecules. This document delves into its chemical properties, plausible synthetic routes, and, most importantly, its role as a foundational scaffold in the development of novel therapeutics, supported by data from its numerous derivatives.

Core Molecular Attributes of this compound

This compound is a pyridine derivative characterized by a methyl group at the 4-position and a carboxamide group at the 2-position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54089-04-2 | [1] |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Synonyms | 2-Carbamoyl-4-methylpyridine | [2] |

Note: Definitive experimental data for properties such as melting point, boiling point, and solubility are not widely published, reflecting its primary use as a synthetic intermediate.

Synthesis and Characterization: A Chemist's Perspective

While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in readily available literature, its preparation can be logically inferred from standard organic chemistry transformations of related pyridine derivatives. The most plausible synthetic strategies would likely start from commercially available 4-methylpyridine precursors.

Plausible Synthetic Pathways

Two logical and efficient synthetic routes are proposed below. These are based on established chemical reactions for the functionalization of pyridine rings.

Pathway A: From 4-Methylpyridine-2-carboxylic acid

This is a classic and straightforward amidation reaction. The starting material, 4-methylpyridine-2-carboxylic acid, can be activated and then reacted with ammonia to form the desired carboxamide.

Caption: Pathway A: Amidation of 4-methylpyridine-2-carboxylic acid.

Experimental Protocol (Proposed):

-

Activation of the Carboxylic Acid: To a solution of 4-methylpyridine-2-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add a suitable activating agent such as thionyl chloride (SOCl₂) or a carbodiimide coupling reagent like EDC in the presence of HOBt. The reaction is typically carried out at 0°C to room temperature.

-

Formation of the Amide: The activated intermediate is then reacted in situ with a source of ammonia. This can be aqueous ammonia or ammonia gas bubbled through the reaction mixture.

-

Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Pathway B: Hydrolysis of 4-Methyl-2-cyanopyridine

Another common method for the preparation of primary amides is the partial hydrolysis of a nitrile. This can be achieved under either acidic or basic conditions, with careful control of reaction conditions to avoid complete hydrolysis to the carboxylic acid.

Caption: Pathway B: Partial hydrolysis of 4-methyl-2-cyanopyridine.

Experimental Protocol (Proposed):

-

Reaction Setup: Dissolve 4-methyl-2-cyanopyridine in a suitable solvent such as ethanol or DMSO.

-

Hydrolysis: For base-catalyzed hydrolysis, add a solution of hydrogen peroxide followed by an aqueous base (e.g., NaOH or K₂CO₃) while maintaining the temperature. For acid-catalyzed hydrolysis, a strong acid like sulfuric acid can be used.

-

Monitoring and Quenching: The reaction progress should be carefully monitored by TLC or LC-MS to prevent over-hydrolysis. Once the starting material is consumed, the reaction is quenched by neutralization.

-

Isolation: The product can be isolated by extraction and purified as described in Pathway A.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

A singlet for the methyl protons (CH₃) around δ 2.3-2.5 ppm.

-

Signals for the three aromatic protons on the pyridine ring, likely in the range of δ 7.0-8.5 ppm. The proton at the 6-position would be the most downfield due to its proximity to the nitrogen and the carboxamide group.

-

Two broad singlets for the amide protons (-CONH₂) which may appear between δ 5.0-8.0 ppm, and their chemical shift can be concentration and solvent dependent.

-

-

¹³C NMR:

-

A signal for the methyl carbon around δ 20-25 ppm.

-

Aromatic carbon signals between δ 120-160 ppm.

-

A downfield signal for the carbonyl carbon of the amide group, expected around δ 165-175 ppm.

-

-

IR Spectroscopy:

-

N-H stretching vibrations for the primary amide around 3100-3500 cm⁻¹ (typically two bands).

-

A strong C=O stretching band (Amide I) around 1650-1690 cm⁻¹.

-

N-H bending vibration (Amide II) around 1600-1650 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic ring and the methyl group.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 136.

-

The Role of this compound in Drug Discovery and Development

The true significance of this compound lies in its utility as a versatile scaffold for the synthesis of a multitude of biologically active compounds. The pyridine ring is a common feature in many FDA-approved drugs, and the specific substitution pattern of this molecule offers multiple points for diversification.

A Core Structure in Bioactive Molecules

The this compound core is present in or is a key precursor to compounds investigated for a range of therapeutic applications.

As a Precursor to Anti-inflammatory and Analgesic Drugs: The closely related 4-chloro-N-methylpyridine-2-carboxamide is a vital intermediate in the synthesis of anti-inflammatory and analgesic agents.[14] This highlights the importance of the 2-carboxamide pyridine scaffold in developing molecules that modulate pathways involved in pain and inflammation.

In the Development of Kinase Inhibitors for Oncology: Pyridine carboxamide derivatives have been explored as potent inhibitors of various kinases, which are critical targets in cancer therapy. For example, derivatives have been investigated as inhibitors of c-Jun NH2-terminal kinases (JNKs) and c-Met kinase.[15][16] The 4-methyl group can provide a crucial interaction point within the kinase's binding pocket, enhancing potency and selectivity.

Caption: Role of pyridine carboxamide derivatives in inhibiting kinase signaling pathways.

As a Scaffold for Antimicrobial Agents: Derivatives of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide have demonstrated activity against extended-spectrum β-lactamase (ESBL)-producing E. coli. This suggests that the this compound moiety can be incorporated into novel antibacterial agents. Furthermore, other pyridine carboxamide derivatives are being investigated as urease inhibitors, which could have applications in treating infections caused by urease-producing bacteria like Helicobacter pylori.[17]

Structure-Activity Relationship (SAR) Insights

The this compound scaffold offers several positions for chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties:

-

The Carboxamide Nitrogen: This position can be substituted to introduce various groups that can form hydrogen bonds or other interactions with biological targets.

-

The Pyridine Ring: The hydrogen atoms on the pyridine ring can be replaced with other functional groups to modulate the electronic properties and steric bulk of the molecule.

-

The 4-Methyl Group: While providing a lipophilic interaction point, this group can also be modified or replaced to explore other interactions within a target's binding site.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for related compounds such as 4-methylpyridine-2-carboxylic acid and 4-chloro-N-methylpyridine-2-carboxamide, it is prudent to handle this compound with appropriate safety precautions.[18]

-

Potential Hazards: May cause serious eye irritation. May be harmful if swallowed.

-

Recommended Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of drug discovery and development. While it may primarily function as a synthetic intermediate, its core structure is a key component in a variety of biologically active molecules, including kinase inhibitors and antimicrobial agents. The strategic positioning of its functional groups provides a versatile platform for medicinal chemists to design and synthesize novel therapeutics. Further research into the synthesis and biological evaluation of new derivatives based on this scaffold is warranted and holds promise for the development of next-generation medicines.

References

-

American Suppliers. 4-chloro-n-methylpyridine-2-carboxamide suppliers USA. Available from: [Link]

-

PubChem. 4-(4-Aminophenoxy)-N-methylpicolinamide. National Center for Biotechnology Information. Available from: [Link]

-

Zhao H, et al. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. J Med Chem. 2006 Jul 27;49(15):4455-8. Available from: [Link]

-

PubChem. 4-Methylpyridine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Fisher Scientific. 4-Chloro-N-methylpyridine-2-carboxamide, 97%. Available from: [Link]

-

MassBank. 4-methylpyridine. Available from: [Link]

-

Molecules. 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Available from: [Link]

-

PharmaCompass. 4-CHLORO-N-METHYLPYRIDINE-2-CARBOXAMIDE HYDROCHLORIDE. Available from: [Link]

-

MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available from: [Link]

-

PubMed. Structure and biological evaluation of pyridine-2-carboxamidine copper(II) complex resulting from N'-(4-nitrophenylsulfonyloxy)2-pyridine-carboxamidoxime. Available from: [Link]

-

PubChem. 4-Chloro-N-methylpicolinamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Available from: [Link]

-

Molecules. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Available from: [Link]

-

PubMed Central. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Available from: [Link]

-

NIST WebBook. Pyridine, 4-methyl-. Available from: [Link]

-

Otto Chemie Pvt. Ltd. 4-Methyl pyridine, 99%, COA, Certificate of Analysis. Available from: [Link]

-

SpectraBase. 4-Methylpyridine - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Amerigo Scientific. 4-Methylpyridine-2-carboxylic acid. Available from: [Link]

-

Oakwood Chemical. CERTIFICATE OF ANALYSIS. Available from: [Link]

-

FooDB. Showing Compound 4-Methylpyridine (FDB004424). Available from: [Link]

-

NIST WebBook. 2-Pyridinamine, 4-methyl-. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for 4-Methylpyridine (HMDB0302405). Available from: [Link]

-

MDPI. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Available from: [Link]

-

ACS Axial. Read High-Impact Highlights from Organic Letters. Available from: [Link]

-

PubMed. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Available from: [Link]

- Google Patents. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.

Sources

- 1. Buy 1-Bromobut-1-yne (EVT-414062) | 50405-39-5 [evitachem.com]

- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

- 4. 4-Methylpyridin-2-amine(695-34-1) MS spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. massbank.eu [massbank.eu]

- 7. Pyridine, 4-methyl- [webbook.nist.gov]

- 8. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 4-Methylpyridine(108-89-4) IR Spectrum [chemicalbook.com]

- 11. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

- 12. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]

- 13. Human Metabolome Database: Showing metabocard for 4-Methylpyridine (HMDB0302405) [hmdb.ca]

- 14. 4-chloro-n-methylpyridine-2-carboxamide suppliers USA [americanchemicalsuppliers.com]

- 15. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 4-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 2762820 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Methylpyridine-2-carboxamide molecular structure

An In-Depth Technical Guide to the Molecular Structure and Significance of 4-Methylpyridine-2-carboxamide

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the scientific and drug development communities. We will dissect its core molecular structure, exploring the interplay between the pyridine ring, the C4-methyl substituent, and the C2-carboxamide functional group. This document details the compound's physicochemical properties, outlines robust synthetic and analytical methodologies, and contextualizes its importance as a privileged scaffold in medicinal chemistry. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for researchers aiming to leverage the unique characteristics of this molecular architecture for the development of novel therapeutics and advanced chemical entities.

Introduction to the Pyridine Carboxamide Scaffold

The pyridine nucleus, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous structural motif in chemistry and pharmacology.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a cornerstone in the design of bioactive molecules, from natural products like nicotine and niacin to a vast array of synthetic drugs.[1] When combined with a carboxamide functional group (-CONH₂), the resulting pyridine carboxamide scaffold becomes a particularly powerful tool in drug discovery. The amide group is a superb structural element for engaging with biological targets, capable of acting as both a hydrogen bond donor and acceptor, and its planarity can impart conformational rigidity to a molecule.

This compound serves as a model compound within this class. Its structure is simple yet embodies the key features that make this scaffold so valuable. It is a precursor and a structural fragment for a multitude of more complex molecules with demonstrated biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] Understanding the fundamental chemistry and structural nuances of this core molecule is therefore critical for its effective application in research and development.

Molecular Structure and Physicochemical Properties

Core Structural Analysis

The molecular architecture of this compound is defined by three key components:

-

The Pyridine Ring: As a heteroaromatic system, the ring is planar. The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and making the carbon atoms electron-deficient, particularly at the C2 and C6 positions. This influences the reactivity and intermolecular interactions of the molecule.[1]

-

The C2-Carboxamide Group: Positioned adjacent to the ring nitrogen, the carboxamide group's properties are modulated by the ring's electron-withdrawing nature. This functional group is critical for biological activity, primarily through its ability to form strong, directional hydrogen bonds with protein residues.

-

The C4-Methyl Group: Located at the para-position relative to the nitrogen, the methyl group is a weak electron-donating group.[4] This substituent can influence the molecule's basicity (pKa) and provides a lipophilic contact point for potential hydrophobic interactions within a receptor's binding pocket.

3D Conformation and Isomerism

While the pyridine ring and the amide group are themselves planar, rotation can occur around the single bond connecting the C2-carbon of the ring and the carbonyl carbon of the amide. This rotation leads to different conformers. The planarity is often favored to maximize conjugation between the ring and the amide group, but steric hindrance can cause the amide to twist out of the plane of the pyridine ring. This conformational flexibility is a key determinant in how the molecule fits into and interacts with biological targets.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound and its parent acid is presented below. These values are crucial for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value (this compound) | Value (4-Methylpyridine-2-carboxylic acid) | Reference |

| Molecular Formula | C₇H₈N₂O | C₇H₇NO₂ | [5] |

| Molar Mass | 136.15 g/mol | 137.14 g/mol | [6] |

| Appearance | Colorless to yellow liquid (predicted) | Solid | [4] |

| pKa (of conjugate acid) | ~5.98 (estimated for 4-methylpyridine) | - | [4] |

| Hydrogen Bond Donors | 1 (from -NH₂) | 1 (from -OH) | [6] |

| Hydrogen Bond Acceptors | 2 (from N and C=O) | 2 (from N and C=O) | [6] |

| Calculated LogP | ~0.5 (estimated) | 1.1 | [6] |

Synthesis and Derivatization Strategies

Retrosynthetic Analysis

The most direct and industrially scalable approach to synthesizing this compound is through the formation of the amide bond. The primary retrosynthetic disconnection is therefore across the C-N bond of the amide, leading back to a 4-methylpyridine-2-carboxylic acid derivative and an ammonia source. This is the most common and logical pathway due to the commercial availability of the starting materials.

Caption: Retrosynthesis workflow for this compound.

Primary Synthetic Route: Amidation of Carboxylic Acid

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. Direct reaction with ammonia is generally ineffective and requires high temperatures. The standard, reliable method involves a two-step process: activation of the carboxylic acid followed by amination.

Causality of Experimental Choices:

-

Activation Step: 4-methylpyridine-2-carboxylic acid is first converted to a more reactive species, such as an acyl chloride or an active ester. Thionyl chloride (SOCl₂) is a common and cost-effective choice for this transformation. It reacts with the carboxylic acid to form the highly electrophilic acyl chloride, making the subsequent reaction with a weak nucleophile like ammonia rapid and efficient.

-

Amination Step: The activated acyl chloride is then treated with an excess of aqueous ammonia. The excess ammonia serves two purposes: it acts as the nucleophile to form the amide bond and also as a base to neutralize the HCl byproduct generated in the reaction, driving the equilibrium towards the product.

Experimental Protocol:

-

Activation: To a solution of 4-methylpyridine-2-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) or toluene, slowly add thionyl chloride (1.2 eq) at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction by TLC or IR (disappearance of the broad O-H stretch of the carboxylic acid).

-

Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-methylpyridine-2-carbonyl chloride is often used directly in the next step.

-

Amination: Dissolve the crude acyl chloride in an inert solvent (e.g., DCM) and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonium hydroxide (~5.0 eq).

-

Workup: Stir the reaction vigorously for 1-2 hours. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.

Spectroscopic and Analytical Characterization

Validating the structure of a newly synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Based on data from structurally similar compounds like 4-methylpyridine and pyridine-2-carboxamide, the following spectral data can be predicted.[7][8]

| Predicted NMR Data | ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | ~8.4 (d, 1H, H6), ~8.0 (s, 1H, H3), ~7.3 (d, 1H, H5), ~7.5 & ~7.0 (br s, 2H, NH₂), ~2.4 (s, 3H, CH₃) | ~166 (C=O), ~152 (C2), ~149 (C6), ~148 (C4), ~124 (C3), ~121 (C5), ~21 (CH₃) |

| Key Insights | The downfield shifts of the aromatic protons confirm the pyridine ring. The singlet at ~2.4 ppm is characteristic of the methyl group. The two broad singlets for the NH₂ protons are indicative of an amide. | The peak around 166 ppm confirms the carbonyl carbon of the amide. Six distinct aromatic carbon signals are expected, along with one signal for the methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.[9]

-

N-H Stretching: Two distinct, sharp-to-medium peaks are expected in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.

-

C-H Stretching: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl group and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

-

C=O Stretching (Amide I): A very strong, sharp absorption band around 1670-1690 cm⁻¹ is the most characteristic peak for the amide carbonyl group.

-

Pyridine Ring Vibrations: A series of sharp peaks between 1400-1600 cm⁻¹ corresponding to the C=C and C=N stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can give clues about the structure through fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (136.15).

-

Key Fragments: Common fragmentation pathways would include the loss of the amide group (•NH₂, M-16) and the loss of the entire carboxamide group (•CONH₂, M-44), leading to a fragment ion corresponding to the 4-methylpyridine cation.

Role in Medicinal Chemistry and Drug Development

The Privileged Scaffold

The pyridine carboxamide motif is considered a "privileged scaffold" because it is a structural framework that can bind to a variety of different biological targets with high affinity. This versatility has led to its incorporation into numerous clinically successful drugs. Its value stems from its rigid structure, which reduces the entropic penalty of binding, and its well-defined hydrogen bonding vectors. Derivatives of pyridine carboxamide have shown a wide range of biological activities, including use as anti-tubercular agents, SHP2 inhibitors for cancer therapy, and fungicides.[3][10]

Case Studies of Related Compounds

-

Antibacterial Agents: A study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues demonstrated potent activity against extended-spectrum-β-lactamase (ESBL) producing E. coli.[2] This highlights how the 4-methylpyridine-amide core can serve as an effective anchor for building complex molecules that can overcome antibiotic resistance mechanisms.

-

Anticancer Agents: Recently, a novel series of substituted pyridine carboxamide derivatives were identified as potent allosteric inhibitors of SHP2, a critical regulator in cancer cell proliferation pathways.[3] The lead compound in this series showed excellent inhibitory activity and robust in vivo antitumor efficacy in a mouse xenograft model.[3]

-

Pharmaceutical Intermediates: The chlorinated analogue, 4-Chloro-N-methylpyridine-2-carboxamide, is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.[11]

Biological Screening Workflow

The development of a novel drug candidate based on the this compound scaffold follows a logical, multi-stage process. This workflow ensures that resources are focused on the most promising compounds.

Caption: Generalized workflow for the screening of new pyridine carboxamide derivatives.

Conclusion

This compound is more than a simple organic molecule; it is a foundational building block and a potent pharmacophore in modern medicinal chemistry. Its structure, characterized by the interplay of an aromatic pyridine ring and a hydrogen-bonding carboxamide group, provides a versatile and effective platform for designing new therapeutic agents. A thorough understanding of its synthesis, physicochemical properties, and spectroscopic signatures, as detailed in this guide, empowers researchers to harness its full potential. As the search for novel drugs continues, the strategic application of the this compound scaffold and its derivatives will undoubtedly remain a highly productive avenue of investigation.

References

- Vertex AI Search. (n.d.). The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery.

- PubChem. (n.d.). 4-hydroxy-N-methylpyridine-2-carboxamide.

- Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.

- BenchChem. (2025). A Comparative Analysis of the Biological Activities of N-Methyl-4-pyridone-3-carboxamide and its Precursors in Vascular Inflammation.

- MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131.

- PubChem. (n.d.). 4-Methylpyridine-2-carboxylic acid.

- BLD Pharm. (n.d.). 4-(4-Amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide.

- PharmaCompass. (n.d.). 4-CHLORO-N-METHYLPYRIDINE-2-CARBOXAMIDE HYDROCHLORIDE.

- YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

- Wikipedia. (n.d.). 4-Methylpyridine.

- PubMed. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.

- NIH. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.

- ChemicalBook. (n.d.). 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum.

- MDPI. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).

- PubChem. (n.d.). 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride.

- PubMed. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors.

- ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 1H NMR spectrum.

- SpectraBase. (n.d.). 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts.

- Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

- NIH. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.

- NIH. (n.d.). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile.

- NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase.

- Sigma-Aldrich. (n.d.). 4-Methylpyridine-2-carboxaldehyde 97.

- MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.

- ChemicalBook. (n.d.). PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 5. 4-hydroxy-N-methylpyridine-2-carboxamide | C7H8N2O2 | CID 45082994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 2762820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methylpyridine(108-89-4) 1H NMR spectrum [chemicalbook.com]

- 8. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR [m.chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

4-Methylpyridine-2-carboxamide IUPAC name

An In-Depth Technical Guide to 4-Methylpyridine-2-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound, a key heterocyclic organic compound, stands as a versatile scaffold and building block in modern medicinal chemistry. Its structural features, comprising a pyridine ring functionalized with both a methyl and a carboxamide group, grant it unique electronic and steric properties that are instrumental in molecular recognition and biological activity. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, and characterization. Furthermore, it delves into the causality behind its application in drug development, with a particular focus on its role as a precursor to novel anti-tubercular and antibacterial agents. We will explore its mechanism of action as a prodrug, the experimental protocols for its synthesis, and its potential for future therapeutic innovations, grounding all claims in authoritative scientific literature.

Core Compound Identification and Properties

IUPAC Nomenclature and Synonyms

The unambiguous name for the compound as per the International Union of Pure and Applied Chemistry (IUPAC) is This compound .

Due to the common practice of naming pyridine derivatives based on "picoline" (methylpyridine), it is also frequently referred to as 4-methylpicolinamide . This synonym arises from its structure as the amide derivative of 4-methylpicolinic acid (also known as 4-methylpyridine-2-carboxylic acid)[1].

Chemical Structure and Physicochemical Data

The molecule consists of a pyridine ring substituted at the 4-position with a methyl group (-CH₃) and at the 2-position with a carboxamide group (-CONH₂). The presence of the nitrogen atom in the pyridine ring, combined with the electron-donating methyl group and the hydrogen-bonding capabilities of the carboxamide moiety, dictates its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | Calculated |

| Molecular Weight | 136.15 g/mol | Calculated |

| Parent Acid | 4-Methylpyridine-2-carboxylic acid | PubChem[1] |

| Parent Acid pKa | ~5.98 (estimated for 4-methylpyridinium ion) | Wikipedia[2] |

| Appearance | White to off-white solid (predicted) | Inferred |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Ethanol) | Inferred |

Synthesis and Structural Elucidation

The synthesis of this compound is most reliably achieved through the amidation of its corresponding carboxylic acid. This two-step process is a cornerstone of medicinal chemistry, allowing for the robust construction of the amide bond.

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the C-N amide bond, identifying 4-methylpyridine-2-carboxylic acid as the primary precursor. This precursor is commercially available and can be synthesized from 4-methylpyridine (4-picoline)[2]. The choice of this pathway is driven by the high efficiency and predictability of amide bond formation from an activated carboxylic acid derivative.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a standard, self-validating method for synthesizing the title compound. The conversion of the carboxylic acid to an acyl chloride is a critical activation step, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by ammonia.

Step 1: Activation of 4-Methylpyridine-2-carboxylic acid

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 4-methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add oxalyl chloride or thionyl chloride (1.2 eq) dropwise via syringe. Causality: These reagents convert the carboxylic acid into a highly reactive acyl chloride, which is necessary for the subsequent amidation. An excess ensures complete conversion.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 4-methylpyridine-2-carbonyl chloride. This intermediate is typically used immediately without further purification.

Step 2: Amidation to form this compound

-

Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in dioxane/methanol (2.5 eq) dropwise. Causality: The ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. An excess is used to drive the reaction to completion and neutralize the HCl byproduct.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to afford pure this compound.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the aromatic protons on the pyridine ring, a singlet for the methyl group, and broad singlets for the -NH₂ protons.

-

¹³C NMR: Will confirm the number of unique carbon atoms, including the carbonyl carbon of the amide.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the calculated molecular weight (136.15 g/mol ).

-

Infrared (IR) Spectroscopy: Will display characteristic C=O stretching vibrations for the amide group (around 1680 cm⁻¹) and N-H stretching vibrations (around 3200-3400 cm⁻¹).

Applications in Drug Discovery and Development

The pyridine carboxamide moiety is a privileged scaffold in medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor, coupled with the tunable electronics of the pyridine ring, makes it an ideal pharmacophore for interacting with biological targets.

Anti-Tubercular Drug Development: A Prodrug Approach

Recent breakthroughs have identified pyridine carboxamide derivatives as potent leads against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis[3][4].

Mechanism of Action: Several pyridine carboxamide compounds, such as MMV687254, function as prodrugs.[3]. They are inactive until they are hydrolyzed within the mycobacterial cell by a specific amidase enzyme, AmiC[3][4]. This enzymatic cleavage releases two active metabolites that disrupt essential cellular processes. For instance, the hydrolysis of one such lead compound yields 5-butyl-2-pyridinecarboxylic acid and 1-aminoisoquinoline[3]. This targeted activation mechanism provides specificity against Mtb and represents a novel strategy to combat drug-resistant strains[4]. Furthermore, some of these compounds have been shown to inhibit Mtb growth within macrophages by inducing autophagy, a cellular self-degradation process, demonstrating a dual mechanism of action[3].

Caption: Prodrug activation of pyridine carboxamides in M. tuberculosis.

Combating Antibiotic Resistance: β-Lactamase Inhibition

The rise of extended-spectrum β-lactamase (ESBL)-producing bacteria poses a significant global health threat. Analogues of this compound have been investigated as novel β-lactamase inhibitors[5]. By binding to and inactivating the β-lactamase enzyme, these compounds can restore the efficacy of conventional β-lactam antibiotics against resistant strains like E. coli ST131[5]. The pyridine carboxamide scaffold serves as a key recognition element for the enzyme's active site.

Broader Enzyme Inhibition and Intermediate Synthesis

The versatility of this scaffold extends to other therapeutic areas.

-

Urease Inhibition: Pyridine carboxamide derivatives have been synthesized and evaluated as inhibitors of urease, an enzyme implicated in infections by bacteria such as Helicobacter pylori[6].

-

Pharmaceutical Intermediates: Halogenated derivatives, such as 4-Chloro-N-methylpyridine-2-carboxamide, are critical building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs[7][8].

Conclusion and Future Perspectives

This compound is more than a simple organic molecule; it is a powerful and adaptable platform for drug discovery. Its straightforward synthesis and rich derivatization potential allow chemists to finely tune its properties for specific biological targets. The proven success of this scaffold in developing anti-tubercular prodrugs highlights the importance of innovative, mechanism-based approaches to overcoming infectious diseases.

Future research will likely focus on expanding the structure-activity relationship (SAR) studies around this core, exploring new substitutions on the pyridine ring to enhance potency, selectivity, and pharmacokinetic profiles. The application of this scaffold to other therapeutic targets, including kinases and proteases, remains a promising avenue for the development of next-generation therapeutics.

References

-

Title: 4-hydroxy-N-methylpyridine-2-carboxamide | C7H8N2O2 | CID 45082994 Source: PubChem URL: [Link]

- Title: Process for the Preparation of 4-Carbonyl)

-

Title: 4-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 2762820 Source: PubChem URL: [Link]

-

Title: The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery Source: Pharma-sources.com URL: [Link]

-

Title: 4-Methylpyridine-2-carbaldehyde | C7H7NO | CID 10011894 Source: PubChem URL: [Link]

-

Title: 4-CHLORO-N-METHYLPYRIDINE-2-CARBOXAMIDE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry Source: PharmaCompass.com URL: [Link]

-

Title: Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 Source: MDPI URL: [Link]

-

Title: Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis Source: PMC - NIH URL: [Link]

-

Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) Source: ACS Publications URL: [Link]

-

Title: 4-Methylpyridine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile Source: MDPI URL: [Link]

-

Title: Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis Source: PubMed URL: [Link]

Sources

- 1. 4-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 2762820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 3. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Chloro-N-methylpyridine-2-carboxamide, 97% | Fisher Scientific [fishersci.ca]

The 4-Methylpyridine-2-carboxamide Scaffold: A Versatile Core for Biologically Active Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs.[1] Within this class, the 4-methylpyridine-2-carboxamide core has emerged as a particularly versatile and privileged structure. While the biological activity of the parent molecule is not extensively documented, its derivatives have demonstrated a remarkable breadth of therapeutic potential, spanning antibacterial, antitubercular, antiplasmodial, and anticancer applications. This guide provides a comprehensive analysis of the synthesis, mechanism of action, and structure-activity relationships (SAR) of key derivatives of this compound, offering field-proven insights for drug discovery and development professionals. We will explore the causality behind experimental choices in the design of these molecules and provide detailed protocols for their synthesis and biological evaluation.

The this compound Core: A Privileged Scaffold

The this compound structure offers a unique combination of features that make it an attractive starting point for library synthesis and lead optimization:

-

Hydrogen Bonding Capabilities: The carboxamide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), facilitating interactions with biological targets.

-

Aromatic System: The pyridine ring can engage in π-stacking and other non-covalent interactions with amino acid residues in protein binding pockets.

-

Defined Vectorial Chemistry: The substitution pattern on the pyridine ring allows for precise vectorial exploration of chemical space, enabling the optimization of target engagement and pharmacokinetic properties. The methyl group at the 4-position can influence solubility and metabolic stability, while the carboxamide at the 2-position serves as a key anchoring point and a handle for further chemical modification.

The versatility of this scaffold is highlighted by the diverse biological activities exhibited by its derivatives, which will be the focus of the subsequent sections.

Antibacterial Activity: Targeting Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Derivatives of this compound have shown promise in this area, particularly against challenging pathogens like extended-spectrum β-lactamase (ESBL)-producing Escherichia coli.

N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogues as ESBL Inhibitors

A series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides has been synthesized and evaluated for their antibacterial efficacy against ESBL-producing E. coli ST131 strains.[2] These compounds are designed to inhibit β-lactamase enzymes, which are responsible for conferring resistance to a broad range of β-lactam antibiotics.

Key Findings:

-